5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Description
The compound “5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide group, a dihydropyridine ring, and methoxy groups. These groups suggest that the compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The carboxamide could undergo hydrolysis, the dihydropyridine ring might participate in redox reactions, and the methoxy groups could be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar carboxamide and methoxy groups could impact its solubility, and the dihydropyridine ring could influence its UV/Vis absorption properties .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrates the broad interest in developing new compounds with potential anti-inflammatory and analgesic properties. For example, novel compounds have been synthesized from visnaginone and khellinone, showcasing a methodology that could be applicable to the synthesis and study of 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies
The development and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for their in vitro cytotoxic activity against cancer cells highlight the potential for compounds like this compound to be evaluated in similar contexts. Such studies are crucial for identifying new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Synthesis of Analogues for Drug Development
Research into synthesizing analogues of known drugs to improve their systemic exposure, such as the development of an analogue of the osteoarthritis drug rhein, suggests a pathway for the modification and improvement of existing pharmaceuticals. This approach could be relevant for modifying the structure of this compound to enhance its properties (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Structural and Molecular Analysis
The detailed structural and conformational analysis of solvated compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, through X-ray analysis and molecular orbital methods, underpins the importance of understanding the physical and chemical properties of new compounds. Such studies could provide valuable insights into the behavior and potential applications of this compound (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-26-15-23(31-16-17-7-6-9-19(13-17)29-2)21(27)14-20(26)24(28)25-12-11-18-8-4-5-10-22(18)30-3/h4-10,13-15H,11-12,16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXFZAJAYEUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=CC=C2OC)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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